molecular formula C4H4ClN3O2 B020735 Azathioprinum CAS No. 4897-25-0

Azathioprinum

Cat. No. B020735
CAS RN: 4897-25-0
M. Wt: 161.55 g/mol
InChI Key: OSJUNMSWBBOTQU-UHFFFAOYSA-N
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Description

Azathioprinum (also known as azathioprine or AZA) is a synthetic purine analog used in medical applications, most commonly as an immunosuppressant drug. It is used to prevent organ rejection in transplant patients, to treat autoimmune disorders such as lupus and rheumatoid arthritis, and to treat certain types of anemia. Azathioprine is also used in veterinary medicine to treat certain types of cancer. The drug has been in use since the 1950s, and has been extensively studied in both humans and animals.

Mechanism of Action

Target of Action

Azathioprine, also known as Azathioprinum, primarily targets the immune system. It is an immunosuppressive medication . The drug specifically targets Rac1, a protein involved in the regulation of the immune response .

Mode of Action

Azathioprine is a prodrug of 6-mercaptopurine . It works by disrupting the synthesis of RNA and DNA in cells . This disruption occurs via its active metabolite, 6-thioguanine . Azathioprine and its metabolites, 6-MP and 6-TG, specifically target Rac1 activation by generating 6-Thio-GTP, which binds to Rac1 . The blockade of Rac1 activation leads to the suppression of Bcl-xL expression through the inhibition of STAT-3 and NF-κB activation, followed by a mitochondrial pathway of apoptosis .

Biochemical Pathways

Azathioprine is a purine analog that converts to its active metabolites, mercaptopurine (6-MP) and thioguanine (6-TGN), by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . It then inhibits purine synthesis . This results in significant inter-individual differences in clinical efficacy and risk of drug toxicity .

Pharmacokinetics

Azathioprine is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells .

Result of Action

The primary result of Azathioprine’s action is immunosuppression. It is used for the treatment of rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus; and in kidney transplants to prevent rejection . The drug’s action results in a reduction in the production of antibodies, improvements in muscle strength, reduction in disease exacerbations, and decreased reliance on symptomatic medications .

Action Environment

The action of Azathioprine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as xanthine oxidase and thiopurine S-methyltransferase (TPMT), can affect the metabolism and efficacy of the drug . Additionally, genetic factors can also influence the drug’s action. For example, people with a genetic deficiency of the enzyme thiopurine S-methyltransferase are especially prone to bone-marrow suppression, a common side effect of Azathioprine .

Safety and Hazards

Azathioprine may cause a serious brain infection that can lead to disability or death. Call your doctor right away if you have problems with speech, thought, vision, or muscle movement . Azathioprine may cause a rare type of lymphoma (cancer) of the liver, spleen, and bone marrow that can be fatal . This has occurred mainly in teenagers and young men with Crohn’s disease or ulcerative colitis .

Future Directions

According to a meta‐analysis, additional immunosuppression therapy with IPA to current standard HF care in patients with virus negative/auto‐immune inflammatory cardiomyopathy can be considered .

Biochemical Analysis

Biochemical Properties

Azathioprine is a prodrug of 6-mercaptopurine . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells . The enzyme thiopurine S-methyltransferase (TPMT) is responsible for various activation and deactivation steps in Azathioprine’s mechanism of action .

Cellular Effects

Azathioprine has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to effects such as bone-marrow suppression, especially common in people with a genetic deficiency of the enzyme thiopurine S-methyltransferase .

Molecular Mechanism

Azathioprine’s mechanism of action is not entirely understood but it may be related to inhibition of purine synthesis, along with inhibition of B and T cells . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells . The cytotoxicity of Azathioprine is due, in part, to the incorporation of 6-thioguanine nucleotides into DNA .

Temporal Effects in Laboratory Settings

Azathioprine is well absorbed following oral administration. Maximum serum radioactivity occurs at 1 to 2 hours after oral administration and decays with a half-life of 5 hours . Because of extensive metabolism, only a fraction of the radioactivity is present as Azathioprine .

Dosage Effects in Animal Models

The most common side effects in dogs include vomiting, diarrhea, lack of appetite, bone marrow suppression leading to decreased red and white blood cells, pancreatitis, and liver toxicity . The oral LD50s for single doses of Azathioprine in mice and rats are 2500 mg/kg and 400 mg/kg, respectively .

Metabolic Pathways

Azathioprine is metabolized to 6-mercaptopurine (6-MP). Both compounds are rapidly eliminated from blood and are oxidized or methylated in erythrocytes and liver . Activation of 6-mercaptopurine occurs via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and a series of multi-enzymatic processes involving kinases to form 6-thioguanine nucleotides (6-TGNs) as major metabolites .

Transport and Distribution

Azathioprine is 30% bound to proteins such as human serum albumin in circulation . It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours .

properties

IUPAC Name

5-chloro-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUNMSWBBOTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197646
Record name 1-Methyl-5-chloro-4-nitroimidazole
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Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4897-25-0
Record name 5-Chloro-1-methyl-4-nitroimidazole
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Record name 1-Methyl-5-chloro-4-nitroimidazole
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Record name 4897-25-0
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Record name 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Azathioprine as an immunosuppressant?

A1: Azathioprine functions as a prodrug, converting into active metabolites like 6-mercaptopurine (6-MP) in the body. These metabolites interfere with DNA synthesis by inhibiting purine synthesis. [, , ] This disruption predominantly affects rapidly dividing cells, particularly lymphocytes, key players in the immune response. By hindering lymphocyte proliferation, Azathioprine suppresses both cellular and humoral immunity.

Q2: The research papers mention the use of Azathioprine to induce immunosuppression in animal models. Can you elaborate on the observed effects?

A2: In the provided studies, Azathioprine administration consistently led to a decline in key immune system indicators. For instance, researchers observed a reduction in:

  • Thymus and Spleen Cellularity: These organs play crucial roles in immune cell development and maturation. Reduced cellularity signifies a decline in immune cell production. [, ]
  • Peripheral Blood Leukocyte Counts: A decrease in circulating white blood cells, particularly lymphocytes, directly reflects a weakened immune response. [, ]
  • Antibody Production and Cell-Mediated Immunity: Experiments highlighted Azathioprine's suppressive effects on both antibody-mediated and cell-mediated immune responses, indicating a broad immunosuppressive action. []

Q3: The studies also explore the potential of certain substances to counteract the immunosuppressive effects of Azathioprine. Can you provide examples from the research?

A3: Indeed, the research highlights the ability of certain substances to mitigate Azathioprine-induced immunosuppression:

  • Peptide Bioregulators from Pig Thymus: These bioregulators demonstrated a corrective effect on Azathioprine-induced immune suppression in mice. They restored various immune parameters, including leukocyte counts and organ cellularity, toward levels observed in the control group. []
  • Astragalus membranaceus Broth: This plant extract exhibited immunomodulatory properties, attenuating the suppressive effects of Azathioprine on antibody production and cell-mediated immune responses. []
  • Seven-Component Plant Extract (Tibetan Medicine): This extract showed promising immunomodulating activity in vivo, restoring various cellular, humoral, and phagocytic immunity parameters in animals treated with Azathioprine. []

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